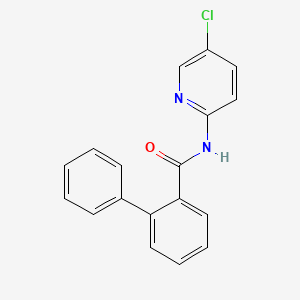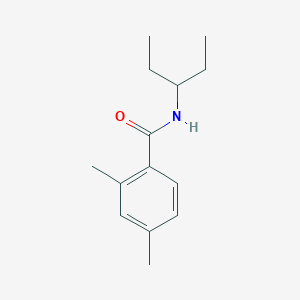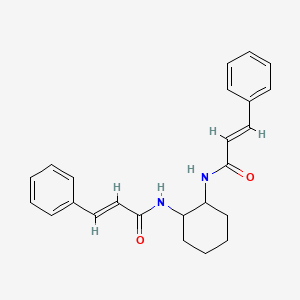
N-(5-chloro-2-pyridinyl)-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-biphenylcarboxamide (known as BAY 11-7082) is a small molecule inhibitor that has been widely used in scientific research. It was originally developed as an anti-inflammatory drug, but its potential as a tool for studying cellular processes has been recognized in recent years.
Mécanisme D'action
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the p65 subunit. This modification prevents the phosphorylation and subsequent degradation of IκBα, which normally results in the release of NF-κB into the nucleus. As a result, the transcriptional activity of NF-κB is inhibited (Kumar et al., 2017).
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. It can also reduce inflammation and oxidative stress, and protect against ischemia-reperfusion injury (Liu et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 11-7082 is its specificity for NF-κB. It does not affect other signaling pathways, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its covalent modification of the p65 subunit can also lead to off-target effects, which should be taken into consideration when interpreting the results of experiments (Kumar et al., 2017).
Orientations Futures
There are many potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways. BAY 11-7082 has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin, and could be used in combination with these drugs to improve their efficacy (Liu et al., 2017). Another area of interest is the development of new derivatives of BAY 11-7082 that have improved pharmacokinetic properties and reduced off-target effects (Kumar et al., 2017).
Conclusion
In conclusion, BAY 11-7082 is a small molecule inhibitor that has been widely used in scientific research. Its specificity for NF-κB makes it a valuable tool for studying the role of this transcription factor in various cellular processes. However, its covalent modification of the p65 subunit can also lead to off-target effects, which should be taken into consideration when interpreting the results of experiments. There are many potential future directions for the use of BAY 11-7082 in scientific research, including the development of combination therapies and new derivatives with improved properties.
Méthodes De Synthèse
BAY 11-7082 is synthesized by reacting 5-chloro-2-pyridinylamine with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of BAY 11-7082 is typically around 50-60% (Liu et al., 2017).
Applications De Recherche Scientifique
BAY 11-7082 has been used in a wide range of scientific research, including cancer, inflammation, apoptosis, and oxidative stress. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response, inflammation, and cancer. By inhibiting NF-κB, BAY 11-7082 can prevent the activation of downstream genes that are involved in these processes (Pierce et al., 1997).
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-14-10-11-17(20-12-14)21-18(22)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAPEZYBCIPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)

![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
